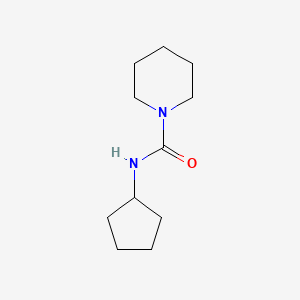

N-cyclopentylpiperidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(12-10-6-2-3-7-10)13-8-4-1-5-9-13/h10H,1-9H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJDBBWLMFVKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Piperidine Carboxamide Scaffolds in Medicinal Chemistry

The piperidine (B6355638) ring is a fundamental heterocyclic motif found in numerous pharmaceuticals and natural alkaloids. mdpi.comnih.govencyclopedia.pub Its six-membered structure, containing one nitrogen atom, provides a versatile and synthetically accessible framework for the design of new drugs. mdpi.comresearchgate.net The incorporation of a carboxamide group onto the piperidine nitrogen further enhances its potential for forming specific interactions with biological targets.

Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. mdpi.comencyclopedia.pub The adaptability of the piperidine scaffold allows for the fine-tuning of physicochemical properties, which can improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This adaptability has made piperidine and its derivatives a subject of extensive research, with thousands of related papers published in recent years. nih.gov

The carboxamide linkage is a key feature in many drug molecules, contributing to their binding affinity and selectivity for specific receptors or enzymes. The hydrogen bonding capabilities of the amide group, combined with the conformational flexibility of the piperidine ring, allow for a diverse range of interactions with biological macromolecules. This has led to the development of piperidine carboxamide derivatives with a wide spectrum of pharmacological activities. ijnrd.org

Research Trajectories for N Cyclopentylpiperidine 1 Carboxamide Derivatives

While dedicated academic research on N-cyclopentylpiperidine-1-carboxamide is not extensively documented in publicly available literature, the exploration of its derivatives represents a promising avenue for drug discovery. The cyclopentyl group attached to the piperidine (B6355638) nitrogen introduces a specific lipophilic character that can influence the compound's interaction with biological targets. Research into analogous structures provides insight into the potential therapeutic applications of this class of molecules.

A significant area of investigation for piperidine derivatives is in the modulation of chemokine receptors. For instance, patent literature discloses trans-3, 4-di-substituted piperidine derivatives as modulators of the CXCR7 receptor. These compounds, which include cyclopentyl moieties, are being explored for their potential in treating various diseases.

Furthermore, the synthesis and evaluation of various N-substituted piperidine-1-carboxamide (B458993) and piperidine-4-carboxamide derivatives have revealed a broad range of biological activities. These include potential applications as:

Antihypertensive agents: By targeting ion channels.

Calpain inhibitors: With potential neuroprotective effects. nih.gov

Analgesics: For the management of pain.

Anti-osteoporosis agents: By inhibiting enzymes like cathepsin K.

The general synthetic approach to this compound and its derivatives would likely involve the coupling of a piperidine precursor with a cyclopentyl-containing reagent. A plausible method could be the reaction of piperidine with cyclopentyl isocyanate or a similar activated carbonyl species. Alternatively, the reductive amination of a suitable aldehyde with piperidine could form the N-cyclopentyl bond, followed by the introduction of the carboxamide group. The synthesis of related piperidine-3-carboxamide derivatives has been achieved through amide coupling with substituted sulfonyl chlorides, highlighting a viable synthetic strategy.

Scope and Academic Relevance of the Research Landscape

Established Synthetic Pathways for this compound Synthesis

The established synthesis of this compound is a multi-step process that can be approached through various well-documented chemical transformations. The key steps involve the formation of the piperidine ring, the creation of the carboxamide linkage, and the incorporation of the cyclopentyl group.

The piperidine scaffold is a common motif in a vast number of biologically active compounds and natural products. organic-chemistry.org Consequently, numerous synthetic methods for its construction have been developed. These can be broadly categorized into hydrogenation of pyridine (B92270) precursors, and intramolecular or intermolecular cyclization reactions. rsc.orgnih.gov

Hydrogenation of Pyridine Derivatives: One of the most direct methods to obtain the piperidine ring is the reduction of a corresponding pyridine derivative. nih.gov This typically involves catalytic hydrogenation using transition metals such as platinum, palladium, rhodium, or ruthenium under hydrogen pressure. organic-chemistry.org For instance, pyridine-1-carboxylic acid derivatives can be hydrogenated to yield the saturated piperidine ring with the carboxyl group already in place for subsequent reactions.

Intramolecular Cyclization: These methods involve the formation of the piperidine ring from an acyclic precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic center at a position that favors a 6-membered ring closure. rsc.orgnih.gov Common strategies include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful tool for constructing the piperidine ring. nih.gov

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can efficiently form the piperidine nucleus. rsc.org

Alkene Hydroamination: The addition of an N-H bond across a carbon-carbon double bond within the same molecule, often catalyzed by transition metals, can also lead to the formation of the piperidine ring. nih.gov

Intermolecular Cyclization (Annulation): These strategies involve the reaction of two or more components to build the piperidine ring. rsc.org A notable example is the [5+1] annulation, which can involve the reaction of a five-carbon component with an amine. nih.gov

Table 1: Comparison of Piperidine Ring Formation Strategies

| Strategy | Description | Advantages | Disadvantages |

| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring using a catalyst and hydrogen source. | Direct, often high-yielding. | Requires specialized equipment for handling hydrogen gas, may not be suitable for sensitive functional groups. |

| Intramolecular Cyclization | Formation of the ring from a single acyclic precursor. | Good control over stereochemistry. | Requires synthesis of a suitably functionalized acyclic precursor. |

| Intermolecular Cyclization | Construction of the ring from two or more separate molecules. | Convergent synthesis. | Can lead to mixtures of products if not well-controlled. |

The formation of the amide bond is a cornerstone of organic synthesis. nih.gov In the context of this compound, this involves the reaction between the piperidine nitrogen and a carbonyl source.

Coupling Reagent-Mediated Amide Formation: This is the most common and versatile method for forming amide bonds. nih.gov It involves the activation of a carboxylic acid with a coupling reagent, followed by nucleophilic attack by the amine (in this case, piperidine). Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium salts like HATU and HBTU. acs.org

From Carboxylic Acid Derivatives:

Acid Chlorides: Piperidine can react directly with a suitable acid chloride, such as cyclopentyl chloroformate, in the presence of a base to form the desired carboxamide. This is a highly reliable and efficient method.

Acid Anhydrides: Similar to acid chlorides, acid anhydrides can react with piperidine to form the carboxamide.

Direct Condensation: The direct reaction between a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. unibo.it However, this can be achieved at high temperatures to drive off water, or with the use of specific catalysts. nih.gov

Table 2: Common Carboxamide Bond Formation Methods

| Method | Reagents | Key Features |

| Coupling Reagents | Carboxylic acid, amine, coupling reagent (e.g., DCC, HATU) | Mild reaction conditions, high yields, wide functional group tolerance. |

| Acid Chlorides | Amine, acid chloride, base | Highly reactive, often fast and high-yielding. |

| Acid Anhydrides | Amine, acid anhydride | Generally less reactive than acid chlorides. |

| Direct Condensation | Carboxylic acid, amine | Atom economical, but often requires harsh conditions. |

The cyclopentyl group can be introduced at different stages of the synthesis. The presence of the cyclopentyl group can influence the physical and chemical properties of the final molecule. chemrxiv.org

Reaction with Cyclopentylamine (B150401): A straightforward approach involves the reaction of a piperidine-1-carbonyl derivative (such as piperidine-1-carbonyl chloride) with cyclopentylamine. This directly forms the N-cyclopentylcarboxamide linkage.

Reductive Amination: Reductive amination of cyclopentanone (B42830) with piperidine can be used to form N-cyclopentylpiperidine, which can then be further functionalized at the 1-position. researchgate.net

Use of Cyclopentyl-Containing Reagents: Reagents such as cyclopentyl isocyanate can react with piperidine to form the desired urea (B33335) linkage, which is a close analogue of the carboxamide. For the carboxamide, a reagent like cyclopentyl chloroformate can be reacted with piperidine.

Novel and Green Chemistry Approaches in this compound Synthesis Research

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. unibo.it This has also impacted the synthesis of piperidine-containing compounds.

One green chemistry approach involves the synthesis of N-substituted piperidones, which are precursors to N-substituted piperidines, that avoids the classical Dieckman condensation. nih.gov Another area of development is the use of bio-renewable starting materials for the synthesis of piperidine derivatives. For example, 2-aminomethylpiperidine has been synthesized from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org

In the context of amide bond formation, greener methods are being explored to reduce the waste generated by traditional coupling reagents. rsc.org This includes the development of catalytic direct amidation reactions and the use of alternative, more environmentally benign solvents. unibo.it For solid-phase peptide synthesis, which heavily relies on amide bond formation, alternatives to piperidine for Fmoc removal, such as 3-(diethylamino)propylamine (B94944) (DEAPA), are being investigated to improve the greenness of the process. rsc.org

Derivatization Strategies for this compound Scaffolds

Derivatization of the this compound core is crucial for creating libraries of related compounds for various research applications.

The piperidine ring offers several positions for chemical modification. The introduction of substituents on the piperidine ring can significantly impact the molecule's conformational preferences and biological activity. acs.org

α-Functionalization: The positions adjacent to the nitrogen atom (α-positions) are of particular interest. nih.gov Direct α-functionalization of N-alkyl piperidines can be achieved through the formation of an endo-cyclic iminium ion, followed by the addition of a nucleophile. acs.org This allows for the introduction of a variety of carbon-based groups.

Substitution at Other Positions: The other carbon atoms on the piperidine ring can also be functionalized. This is often achieved by starting with a pre-functionalized piperidine derivative or by employing reactions that allow for selective C-H activation at a specific position. The synthesis of piperidine-4-carboxamide derivatives, for instance, has been explored for various biological applications. researchgate.netnih.govontosight.ai

Ring Modification: More complex modifications can include the formation of spirocyclic systems or the fusion of the piperidine ring with other ring systems.

Table 3: Potential Derivatization Sites on this compound

| Position | Potential Modifications |

| Piperidine Ring (C2-C6) | Alkylation, arylation, halogenation, introduction of functional groups (e.g., hydroxyl, amino). |

| Cyclopentyl Ring | Introduction of substituents on the cyclopentyl ring. |

Substituent Variation on the Cyclopentyl Moiety

Introducing chemical diversity to the cyclopentyl group is typically achieved by utilizing pre-functionalized cyclopentyl precursors that are later incorporated into the final molecule. The most common strategy involves the synthesis of various substituted cyclopentylamines, which then undergo a coupling reaction with a piperidine-1-carbonyl moiety.

A primary route to substituted cyclopentylamines begins with a corresponding substituted cyclopentanone. This ketone can undergo reductive amination with ammonia (B1221849) or a protected amine equivalent, followed by deprotection, to yield the desired primary amine. For instance, 2-methylcyclopentanone (B130040) can be converted to 2-methylcyclopentylamine, which serves as a direct precursor for an analogue of this compound.

Alternatively, a substituted cyclopentanone can be reduced to its corresponding cyclopentanol. The hydroxyl group is then converted into a good leaving group (such as a tosylate or mesylate) or an azide (B81097). Subsequent nucleophilic substitution with an amine or reduction of the azide furnishes the substituted cyclopentylamine.

Once the desired substituted cyclopentylamine is synthesized, the final this compound analogue is typically formed via an amide coupling reaction. This can be achieved by reacting the cyclopentylamine with piperidine-1-carbonyl chloride or by a multi-step sequence involving the reaction of piperidine with a phosgene (B1210022) equivalent (like triphosgene (B27547) or carbonyldiimidazole) followed by the addition of the substituted cyclopentylamine.

The table below outlines potential synthetic strategies for introducing various substituents onto the cyclopentyl ring.

| Substituent (R) | Example Precursor | Potential Synthetic Route to Analogue |

| Methyl (-CH₃) | 2-Methylcyclopentanone | Reductive amination to form 2-methylcyclopentylamine, followed by amide coupling. |

| Phenyl (-C₆H₅) | 3-Phenylcyclopentanone | Reductive amination or reduction to alcohol, conversion to leaving group, and substitution with an amine. |

| Hydroxyl (-OH) | Cyclopentene oxide | Ring-opening with an amine, followed by protection/deprotection steps and amide coupling. |

| Methoxy (-OCH₃) | 3-Methoxycyclopentanone | Reductive amination followed by amide coupling. |

These methods provide a versatile platform for creating a library of analogues with diverse functionalities on the cyclopentyl moiety, enabling detailed investigation into how these modifications influence biological activity.

Modifications at the Carboxamide Functionality

The carboxamide linker is a critical component of the molecular scaffold, offering several avenues for structural modification to modulate properties such as hydrogen bonding capacity, metabolic stability, and conformational rigidity.

N-Alkylation and N-Arylation: The secondary amide proton in this compound can be replaced with various alkyl or aryl groups. This is typically accomplished by deprotonating the amide with a strong, non-nucleophilic base, such as sodium hydride (NaH), followed by quenching the resulting anion with an appropriate electrophile (e.g., an alkyl halide like iodomethane (B122720) or an aryl halide in a palladium-catalyzed cross-coupling reaction). This transformation converts the hydrogen bond-donating secondary amide into a tertiary amide, which can significantly alter the molecule's interaction with biological targets.

Reduction to an Amine: The entire carboxamide group can be reduced to a secondary amine linkage (-CH₂-NH-). This is a fundamental transformation that drastically changes the geometry and electronic nature of the linker. Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, are required to effect this conversion. The resulting N-cyclopentylmethylpiperidine would have increased basicity and conformational flexibility compared to its carboxamide precursor.

Conversion to a Thioamide: The carbonyl oxygen of the carboxamide can be replaced with a sulfur atom to form the corresponding thioamide. This bioisosteric replacement is readily achieved by treating the parent carboxamide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₂S₅). Thioamides have different electronic properties and hydrogen-bonding capabilities compared to amides and are often used to probe the importance of the carbonyl oxygen in biological interactions.

The following table summarizes key modifications of the carboxamide functionality.

| Modification Type | Key Reagents | Resulting Functional Group |

| N-Methylation | 1. Sodium Hydride (NaH)2. Iodomethane (CH₃I) | Tertiary Amide (-C(=O)N(CH₃)-) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Secondary Amine (-CH₂-NH-) |

| Thionation | Lawesson's Reagent or P₂S₅ | Thioamide (-C(=S)NH-) |

Methodological Frameworks for SAR Elucidation

The elucidation of SAR for this compound analogues relies on a combination of systematic chemical synthesis and biological testing, often complemented by computational modeling to rationalize the observed data and predict the activity of novel compounds.

A primary approach to understanding SAR is the systematic modification of the lead compound, this compound. This process involves the synthesis of a focused library of analogues where specific parts of the molecule are altered in a controlled manner. nih.govnih.gov Researchers typically divide the molecule into distinct regions for modification, such as the piperidine ring, the cyclopentyl group, and the carboxamide linker. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For piperidine carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. researchgate.netdntb.gov.ua

These models generate a 3D grid around an aligned set of molecules and calculate various fields, such as steric, electrostatic, and hydrophobic fields. researchgate.net The resulting data is then analyzed using statistical methods to build a model that can predict the biological activity of new, unsynthesized compounds. researchgate.netresearchgate.net The graphical output of these models, often in the form of contour maps, can highlight regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent analogues. nih.gov For example, a QSAR model might indicate that a bulky, electron-withdrawing group at a specific position on the piperidine ring is favorable for activity. researchgate.net

Impact of Piperidine Ring Substitutions on Biological Activity

The piperidine ring is a common scaffold in many biologically active compounds and its substitution pattern can profoundly influence the pharmacological properties of this compound analogues. ajchem-a.com The position, size, and electronic nature of the substituents are critical determinants of activity.

Research on related piperidine-3-carboxamide derivatives has shown that the position of substituents is crucial; for example, a 4-chloro substitution on an aromatic ring attached to the piperidine moiety was more favorable for activity than 2-chloro or 3-chloro substitutions. mdpi.com In another study, the introduction of a methyl group at the 3-position of a piperazine ring (a similar six-membered heterocycle) led to a significant loss of activity, highlighting the steric constraints of the target's binding pocket. nih.gov Furthermore, the presence of electron-withdrawing groups on substituents attached to the piperidine ring has been shown to be generally more potent than electron-donating groups. mdpi.com The basicity of the piperidine nitrogen can also be a key factor, as its protonation state influences solubility and potential ionic interactions with the biological target.

| Modification on Piperidine Ring | General Impact on Biological Activity | Rationale |

|---|---|---|

| Small Alkyl Groups (e.g., Methyl) | Position-dependent; can increase or decrease activity | Can provide beneficial hydrophobic interactions or cause steric hindrance |

| Electron-Withdrawing Groups (e.g., -Cl, -F) | Often increases potency | Can enhance binding affinity through favorable electronic interactions |

| Electron-Donating Groups (e.g., -OCH3) | Often decreases potency | May introduce unfavorable electronic or steric effects |

| Bulky Substituents | Generally decreases activity | Likely due to steric clashes within the receptor's binding site |

Role of the Cyclopentyl Group in Modulating Ligand-Target Interactions

The N-cyclopentyl group plays a significant role in the interaction of these ligands with their biological targets. This moiety is primarily involved in establishing van der Waals contacts and hydrophobic interactions within the binding pocket of a receptor or enzyme. nih.gov The size and shape of the cyclopentyl ring are often complementary to a specific hydrophobic pocket in the target protein.

Studies on related ligands have demonstrated the importance of the cycloalkyl group's ring size on receptor efficiency. nih.gov The cyclopentyl group, in particular, is noted for its ability to act as a building block for artificial receptors, participating in van der Waals contacts in a manner similar to the pyrrolidine (B122466) ring of proline in protein-carbohydrate complexes. nih.gov The conformational flexibility of the cyclopentyl ring, which can adopt "envelope" and "twist" conformations, may also allow for an induced fit within the binding site, thereby optimizing interactions and enhancing binding affinity. nih.gov Replacing the cyclopentyl group with larger (cyclohexyl) or smaller (cyclobutyl) rings, or with acyclic alkyl chains, often leads to a significant change in biological activity, underscoring the specific spatial requirements of the binding site. nih.gov

| Cyclopentyl Group Modification | General Impact on Biological Activity | Rationale |

|---|---|---|

| Replacement with smaller cycloalkyl (e.g., cyclobutyl) | Often decreases activity | Suboptimal filling of the hydrophobic binding pocket |

| Replacement with larger cycloalkyl (e.g., cyclohexyl) | Variable; can increase or decrease activity | Depends on the size of the binding pocket; may introduce steric hindrance |

| Replacement with acyclic alkyl chains (e.g., isopentyl) | Generally decreases activity | Increased conformational flexibility can lead to an entropic penalty upon binding |

| Introduction of substituents on the cyclopentyl ring | Position-dependent; can provide additional interactions | Can probe for additional binding pockets or cause steric clashes |

Influence of Carboxamide Linker Modifications on Activity Profiles

The carboxamide linker is a critical structural element that connects the piperidine and cyclopentyl moieties. This group is not merely a spacer but actively participates in binding, primarily through hydrogen bonding. rsc.org The carbonyl oxygen and the N-H group of the carboxamide can act as hydrogen bond acceptors and donors, respectively, forming key interactions that anchor the ligand in the active site of the target protein. rsc.org

Molecular Target Identification and Mechanism of Action Moa Elucidation for N Cyclopentylpiperidine 1 Carboxamide

In Vitro Molecular Target Binding Assays

Ion Channel Modulation Assays

There is no specific information available from ion channel modulation assays performed on N-cyclopentylpiperidine-1-carboxamide. However, research on the broader class of piperidine (B6355638) carboxamides has identified them as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.govnih.gov TRPA1 is a nonselective cation channel that functions as an irritant sensor and is a therapeutic target for conditions such as pain and itch. nih.govnih.gov Studies on representative piperidine carboxamides have shown that they bind to a hydrophobic site at the interface of the pore helix and transmembrane segments of the TRPA1 channel. nih.gov Without experimental data, it remains speculative whether this compound would exhibit similar activity.

Cellular Pathway Analysis and Pharmacological Characterization (In Vitro)

Detailed in vitro pharmacological characterization of this compound is not currently available in the public domain. The subsequent subsections outline the types of assays that would be necessary to determine its cellular effects.

No cell-based functional assays have been published that specifically investigate the target engagement of this compound. Such assays would be crucial to confirm its interaction with potential targets, like the TRPA1 channel, in a cellular context.

There is no available data on the interrogation of signaling pathways in response to this compound.

Ca2+ Mobilization: Assays measuring intracellular calcium mobilization would be a primary method to assess the functional consequence of ion channel activation, such as TRPA1, which is a calcium-permeable channel. nih.gov For instance, opioid receptor agonists have been shown to suppress Ca2+ influx induced by depolarization. nih.gov

IP1 Accumulation: Inositol monophosphate (IP1) accumulation assays are typically used to quantify the activity of Gq-coupled G protein-coupled receptors (GPCRs). It is unknown if this compound interacts with such receptors.

ERK1/2 Phosphorylation: The phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) is a common downstream signaling event for many cellular pathways, including those activated by MAPKs. mdpi.comnih.gov Changes in ERK1/2 phosphorylation can indicate effects on cell proliferation, differentiation, and survival. nih.govmdpi.com However, no studies have linked this compound to the modulation of ERK1/2 phosphorylation.

Mechanistic Investigations of this compound Interactions

Detailed mechanistic studies to elucidate the specific molecular interactions of this compound have not been published. Research on other compounds demonstrates that such investigations are key to understanding how a molecule binds to its target and elicits a biological response. rsc.orgmdpi.com For the broader class of piperidine carboxamides acting on TRPA1, mechanistic insights were gained through structural modeling, molecular docking, and mutational analysis. nih.gov

Computational Chemistry Approaches in N Cyclopentylpiperidine 1 Carboxamide Research

Molecular Docking and Virtual Screening for Target Prediction

Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a small molecule, such as N-cyclopentylpiperidine-1-carboxamide, within the active site of a target protein. This approach is instrumental in identifying potential biological targets and elucidating the compound's mechanism of action at a molecular level.

In the context of piperidine (B6355638) carboxamide derivatives, molecular docking studies have been employed to explore their inhibitory mechanisms. For instance, research on related piperidine carboxamide series has utilized docking to understand interactions with targets like the anaplastic lymphoma kinase (ALK) receptor. researchgate.net These studies help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. The binding affinity, often expressed as a docking score, provides a quantitative estimate of the ligand-receptor interaction strength.

Virtual screening takes this a step further by docking a large library of compounds, which could include this compound and its analogues, against a specific protein target or a panel of targets. This high-throughput computational method helps prioritize compounds for further experimental testing. While specific virtual screening studies highlighting this compound were not found, the general methodology is widely applied to similar scaffolds to discover novel inhibitors for various diseases. dntb.gov.ua For example, screening piperidine derivatives against targets like the C-C chemokine receptor type 5 (CCR5) has been explored to identify potential antagonists. nih.gov

The insights gained from these computational methods are crucial for structure-based drug design, guiding the chemical modification of the this compound scaffold to enhance its binding affinity and selectivity for a desired biological target.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the stability of a ligand-receptor complex, such as this compound bound to a protein target. These simulations can confirm the stability of binding poses predicted by molecular docking and reveal the dynamic behavior of the complex.

For related piperidine-based carboxamide derivatives, MD simulations have been used to assess the conformational stability of the ligand within the receptor's binding pocket. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adapt to each other over a period of nanoseconds or longer. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein.

These simulations can reveal the persistence of critical interactions, such as hydrogen bonds, and the role of water molecules in mediating the binding. For example, a study on carboxamide derivatives of piperidine confirmed a twofold increased stability for certain analogues when compared with reference compounds through conformational analysis using MD simulations. nih.gov This information is vital for understanding the durability of the inhibitory effect and for rationally designing analogues with improved residence time at the target.

Quantum Chemical Studies and DFT Calculations of this compound Electronic Structure and Reactivity

Quantum chemical studies, particularly Density Functional Theory (DFT) calculations, are employed to investigate the electronic properties of molecules like this compound. These methods provide a detailed understanding of the molecule's three-dimensional structure, electron distribution, and intrinsic reactivity, which are fundamental to its interaction with biological targets.

DFT calculations can determine various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. MEP maps are invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting how this compound will interact with amino acid residues in a protein's active site. For instance, regions with negative potential are likely to act as hydrogen bond acceptors, while positive regions may interact with negatively charged residues. While specific DFT studies on this compound are not prominent in the literature, the methodology has been applied to similar carboxamide-containing structures to examine their molecular configuration and frontier orbitals. researchgate.net

Cheminformatics and Machine Learning Applications in this compound Drug Discovery

Cheminformatics and machine learning (ML) are increasingly integral to modern drug discovery, offering powerful tools to analyze chemical data, predict properties, and design novel molecules.

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application of machine learning in drug discovery. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like piperidine carboxamides, a QSAR model could be developed to predict the inhibitory activity of new analogues based on their structural features, known as molecular descriptors.

These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. By training an ML algorithm—such as multiple linear regression, support vector machines, or neural networks—on a dataset of known piperidine carboxamide analogues and their measured activities, a predictive model can be built. researchgate.netdntb.gov.ua

The resulting models, once validated, can be used to:

Predict the activity of virtual compounds before synthesis, saving time and resources.

Identify the key structural features that contribute positively or negatively to the desired biological activity.

Guide the design of more potent this compound analogues.

For example, 3D-QSAR studies on piperidine carboxamide derivatives have yielded models with good predictive ability, highlighting the importance of steric and electrostatic fields in determining the compounds' biological activities. researchgate.net

De Novo Design of this compound Analogues

De novo design involves using computational algorithms to generate novel molecular structures with desired pharmacological properties. These methods can be broadly categorized as atom-based or fragment-based. Starting with a seed structure like this compound or focusing on the key interacting features within a target's active site, these algorithms can build new molecules.

Machine learning, particularly deep learning and generative models, has revolutionized de novo design. Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on large databases of known molecules to "learn" the rules of chemical structure and synthesis. These trained models can then generate novel chemical structures that are predicted to be active against a specific target.

In the context of this compound, these advanced algorithms could be used to explore the chemical space around its scaffold. The objective would be to design new analogues with optimized properties, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles, while retaining the core structural motifs essential for activity.

Lead Optimization Strategies for N Cyclopentylpiperidine 1 Carboxamide Derivatives

Fragment-Based Lead Optimization Methodologies

Fragment-based lead discovery (FBLD) has emerged as a powerful strategy in drug development. This approach begins with the identification of small, low-molecular-weight fragments that bind to the biological target, often with low affinity. nih.gov These initial hits then serve as starting points for building more potent and selective lead compounds. The primary methodologies in fragment-based optimization are fragment growing, linking, and merging. nih.gov

Fragment Growing: This is a common strategy where a confirmed fragment hit is extended by adding chemical groups to access adjacent binding pockets on the target protein, thereby increasing affinity and potency.

Fragment Linking: This method involves identifying two or more fragments that bind to distinct, nearby sites on the target. A chemical linker is then designed to connect these fragments into a single, higher-affinity molecule.

Fragment Merging: When multiple fragments are found to bind in overlapping regions of the target, their key structural features can be combined or merged into a novel, more potent compound.

In the context of piperidine-1-carboxamide (B458993) derivatives, a fragment-based approach could identify the piperidine-1-carboxamide core as a key binding element. Subsequent optimization would involve growing substituents from this core to enhance interactions with the target protein.

Scaffold Modification and Bioisosteric Replacement Studies

Scaffold modification and bioisosteric replacement are crucial strategies for optimizing lead compounds by improving their pharmacological and physicochemical properties while retaining or enhancing biological activity. nih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the original's key binding interactions. nih.gov Bioisosteric replacement, on the other hand, is the substitution of a functional group with another that has similar physical and chemical properties, which can lead to improved potency, selectivity, metabolic stability, or reduced toxicity. researchgate.net

For N-cyclopentylpiperidine-1-carboxamide derivatives, the piperidine (B6355638) ring serves as a central scaffold. Modifications could involve altering the ring size, introducing heteroatoms, or creating bicyclic systems to improve binding or pharmacokinetic profiles.

A pertinent example is the optimization of piperidine-1-carboxamide-based FAAH inhibitors. In these studies, researchers explored various modifications to the core structure to enhance potency. The table below illustrates how scaffold modifications and bioisosteric replacements can impact inhibitory activity.

| Compound | Core Scaffold | Modifications | FAAH Inhibitory Potency (kinact/Ki (M-1s-1)) |

|---|---|---|---|

| PF-750 | Piperidine-1-carboxamide | N-phenyl, 4-(quinolin-3-ylmethyl) | ~800 |

Data sourced from a study on piperidine/piperazine (B1678402) urea (B33335) FAAH inhibitors, which includes the related piperidine-1-carboxamide scaffold. nih.gov

Rational Design for Enhanced Potency and Selectivity

Rational design leverages an understanding of the three-dimensional structure of the target protein and the mechanism of ligand binding to guide the design of more potent and selective inhibitors. nih.gov This structure-based drug design (SBDD) approach allows for the targeted modification of a lead compound to optimize its interactions with the active site of the target. nih.gov

In the development of this compound derivatives, rational design would involve:

Computational Modeling and Docking: Predicting how analogs of the lead compound will bind to the target and using this information to prioritize the synthesis of compounds with potentially improved affinity.

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule, such as the cyclopentyl group or substituents on the piperidine ring, and assessing the impact on biological activity. This helps to build a comprehensive understanding of the structural requirements for potency and selectivity.

Introduction of Specific Functional Groups: Adding groups that can form key hydrogen bonds, hydrophobic interactions, or other favorable contacts with the target protein to enhance binding affinity.

For instance, in the optimization of renin inhibitors based on a N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold, a rational, structure-based approach led to a remarkable 65,000-fold increase in potency through the introduction of a basic amine and optimization of binding elements. nih.gov

Structural Simplification Approaches in this compound Optimization

While lead optimization often involves increasing molecular complexity to enhance potency, structural simplification is a valuable counter-strategy. This approach aims to reduce the molecular weight and complexity of a lead compound by removing non-essential structural elements. The benefits of structural simplification can include:

Improved synthetic accessibility.

Enhanced pharmacokinetic properties, such as increased solubility and bioavailability.

Reduced potential for off-target effects and toxicity.

For a lead compound based on the this compound scaffold, structural simplification could involve replacing the cyclopentyl group with smaller alkyl groups to probe the necessity of its size and conformation for activity. Similarly, if the piperidine ring were part of a more complex, multi-ring system, simplification could involve removing non-essential rings to create a more streamlined and "drug-like" molecule.

The table below presents hypothetical examples of structural simplification on a lead compound and the potential impact on key drug-like properties.

| Compound | Modification | Molecular Weight | Predicted LogP | Potential Impact |

|---|---|---|---|---|

| Lead Compound | N-cyclopentyl | High | High | Potent but poor solubility |

| Analog 1 | N-cyclopropyl (Simplification) | Lower | Lower | Improved solubility, potentially retained potency |

| Analog 2 | N-ethyl (Simplification) | Lowest | Lowest | Greatly improved solubility, potential loss of potency |

In Vitro Metabolic Transformation Studies of N Cyclopentylpiperidine 1 Carboxamide

Identification of Major Metabolites via In Vitro Incubation Systems (e.g., microsomes, hepatocytes)

No studies identifying the major metabolites of N-cyclopentylpiperidine-1-carboxamide following incubation with liver microsomes or hepatocytes are available in the public domain.

Enzymatic Pathways Involved in this compound Metabolism (e.g., Cytochrome P450, UGT)

There is no published research that delineates the specific Cytochrome P450 isozymes or UGT enzymes responsible for the metabolism of this compound.

Research on Metabolic Stability and Transformation Rates (In Vitro)

Data regarding the metabolic stability and transformation rates of this compound in in vitro systems have not been reported in the scientific literature.

Analytical Methodologies for N Cyclopentylpiperidine 1 Carboxamide Research

Chromatographic and Spectroscopic Techniques for Characterization (e.g., NMR, LC-MS, HRMS)

The structural elucidation and confirmation of N-cyclopentylpiperidine-1-carboxamide rely on a combination of sophisticated chromatographic and spectroscopic techniques. These methods provide detailed information about the molecular structure, purity, and molecular weight of the compound. The primary techniques employed for the characterization of N-substituted piperidine (B6355638) carboxamides include Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to provide a complete structural profile of this compound.

¹H NMR Spectroscopy identifies the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the peaks in a ¹H NMR spectrum correspond to the electronic environment, neighboring protons, and the number of protons for each signal, respectively. For this compound, distinct signals would be expected for the protons on the cyclopentyl ring and the piperidine ring.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal in the spectrum. The chemical shift of each signal is indicative of the carbon's functional group and hybridization state. The carbonyl carbon of the carboxamide group, for instance, would appear at a characteristic downfield shift.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Liquid Chromatography (LC) separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. This is crucial for assessing the purity of a synthesized batch of this compound and for isolating it from any unreacted starting materials or byproducts.

Mass Spectrometry (MS) following LC separation provides information about the molecular weight of the compound. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z). This allows for the confirmation of the expected molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula. This is a critical step in the characterization of novel compounds.

The following tables represent typical data that would be obtained from these analytical techniques for a compound with the structure of this compound.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.10 - 4.20 | m | 1H | CH (Cyclopentyl) |

| 3.20 - 3.30 | t | 4H | CH₂ (Piperidine, adjacent to N) |

| 1.85 - 1.95 | m | 2H | CH₂ (Cyclopentyl) |

| 1.60 - 1.70 | m | 6H | CH₂ (Piperidine) |

| 1.45 - 1.55 | m | 6H | CH₂ (Cyclopentyl) |

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 164.5 | C=O (Carboxamide) |

| 53.0 | CH (Cyclopentyl) |

| 45.0 | CH₂ (Piperidine, adjacent to N) |

| 33.0 | CH₂ (Cyclopentyl) |

| 26.0 | CH₂ (Piperidine) |

| 24.0 | CH₂ (Cyclopentyl) |

| 24.5 | CH₂ (Piperidine) |

Table 3: Representative Mass Spectrometry Data for this compound

| Technique | Parameter | Observed Value |

| LC-MS | [M+H]⁺ | 197.16 |

| HRMS | Calculated Mass [M+H]⁺ | 197.1648 |

| HRMS | Measured Mass [M+H]⁺ | 197.1650 |

Quantitative Analysis Methods for In Vitro Studies

Quantitative analysis methods are essential for evaluating the biological activity of this compound in in vitro studies. These methods allow researchers to determine the concentration-dependent effects of the compound on specific biological targets, such as enzymes or cells. The choice of assay depends on the specific biological question being investigated.

Commonly employed quantitative in vitro assays for compounds like N-substituted piperidine carboxamides include:

Enzyme Inhibition Assays: If this compound is being investigated as a potential enzyme inhibitor, a variety of assay formats can be used. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the compound. The data is then used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.

Cell Viability and Cytotoxicity Assays: To assess the effect of this compound on cell survival, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® Luminescent Cell Viability Assay are frequently used. These assays measure metabolic activity or ATP levels, respectively, which are indicative of the number of viable cells. The results are often expressed as the half-maximal effective concentration (EC₅₀) or the half-maximal cytotoxic concentration (CC₅₀).

Receptor Binding Assays: If the compound is hypothesized to interact with a specific cellular receptor, radioligand binding assays or fluorescence-based assays can be used to quantify its binding affinity. These assays measure the displacement of a known ligand from the receptor by the test compound, allowing for the determination of the inhibition constant (Kᵢ).

The data generated from these quantitative assays are crucial for establishing a structure-activity relationship (SAR) and for guiding the further development of the compound as a potential therapeutic agent.

Table 4: Representative Data from a Quantitative In Vitro Cell Viability Assay

| Compound Concentration (µM) | % Cell Viability |

| 0.1 | 98.5 |

| 1 | 95.2 |

| 10 | 75.8 |

| 50 | 49.3 |

| 100 | 22.1 |

From such data, an EC₅₀ value can be calculated to quantify the potency of the compound.

Future Research Directions and Therapeutic Potential of N Cyclopentylpiperidine 1 Carboxamide Derivatives

Exploration of New Biological Targets and Pathways

Research into piperidine (B6355638) carboxamide derivatives is expanding beyond their initial applications to investigate novel biological targets and cellular pathways. This exploration opens up possibilities for treating a wider range of diseases, including osteoporosis, various cancers, and neurological conditions.

A significant area of investigation is the targeting of enzymes involved in disease progression. For instance, novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of cathepsin K, an enzyme implicated in bone resorption. mdpi.com One such derivative, compound H-9, demonstrated strong inhibitory activity with an IC₅₀ value of 0.08 µM and showed anti-bone resorption effects comparable to MIV-711, a clinical trial candidate for osteoporosis. mdpi.com Similarly, other piperidine carboxamide derivatives have been identified as inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of cancer. nih.gov The discovery of calpain inhibitors derived from piperidine carboxamides highlights their potential in treating neurological damage, as these compounds showed anticonvulsive properties in preclinical models. nih.gov

The therapeutic landscape for these derivatives is also broadening to include multi-targeted agents. Researchers are designing hybrids that can interact with multiple kinases simultaneously, such as EGFR, BRAF, and CDK2, which is a promising strategy for overcoming drug resistance in cancer. nih.gov Furthermore, studies have identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells, presenting a novel anticancer mechanism. nih.gov One compound demonstrated significant antimelanoma activity (IC₅₀ = 0.03 μM) by inducing this state of permanent cell cycle arrest. nih.gov The potential of these compounds extends to pain management, neurological disorders, and inflammatory diseases, driven by their unique chemical structures. ontosight.ai

| Biological Target | Associated Disease/Condition | Key Findings | Reference |

|---|---|---|---|

| Cathepsin K | Osteoporosis | Derivative H-9 showed potent inhibition (IC₅₀ = 0.08 µM) and anti-bone resorption effects. | mdpi.com |

| Anaplastic Lymphoma Kinase (ALK) | Cancer | A piperidine carboxamide was identified as a novel ALK inhibitor (IC₅₀ = 0.174 μM). | nih.gov |

| Calpains | Neurological Disorders (e.g., convulsions) | Keto amide derivatives (e.g., 11j with Ki = 9 nM) inhibit NMDA-induced convulsions in mice. | nih.gov |

| EGFR, BRAF, CDK2 (Multi-target) | Cancer | Piperine-carboximidamide hybrids designed as multi-targeted agents showed potent antiproliferative activity. | nih.gov |

| Sigma Receptor 1 (S1R) | Neurological Disorders | A piperidine/piperazine-based compound showed high affinity for S1R (Ki = 3.2 nM). | nih.gov |

| Senescence Induction Pathways | Melanoma (Cancer) | An S-isomer derivative (compound 54) induced senescence and showed potent antimelanoma activity (IC₅₀ = 0.03 μM). | nih.gov |

Development of Advanced Computational Models

The design and optimization of N-cyclopentylpiperidine-1-carboxamide derivatives are increasingly reliant on advanced computational approaches. frontiersin.org These methods accelerate the drug discovery pipeline by enabling the efficient screening of virtual libraries and providing deep insights into molecular interactions. frontiersin.org Techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), artificial neural networks, molecular docking, and molecular dynamics simulations are pivotal in this process. nih.govdntb.gov.ua

Computational models have been successfully used to establish robust structure-activity relationships for various piperidine derivatives. For example, Topomer CoMFA and HQSAR models were constructed to study β-carboline derivatives, leading to the design of novel compounds with potential inhibitory activity against lung cancer cells. dntb.gov.ua Molecular docking studies are frequently employed to understand how these molecules bind to their targets. Such studies have elucidated the binding mode of piperidine-3-carboxamide derivatives in the active site of cathepsin K and guided the design of compounds with enhanced interactions. mdpi.com Similarly, docking and molecular dynamics simulations were used to decipher the binding interactions of a potent and selective Sigma 1 Receptor (S1R) agonist, revealing crucial amino acid residues involved in the interaction. nih.gov These computational workflows provide a rational basis for lead optimization, helping to improve potency and selectivity. nih.govfrontiersin.org

| Computational Method | Purpose | Example Application | Reference |

|---|---|---|---|

| 3D-QSAR (e.g., Topomer CoMFA) | Predicting biological activity based on 3D structure. | Developed predictive models for β-carboline derivatives as anti-lung cancer agents. | dntb.gov.ua |

| Molecular Docking | Predicting binding conformation and affinity of a ligand to a target. | Analyzed the binding mode of H-9 in the active site of cathepsin K to guide derivative design. | mdpi.com |

| Molecular Dynamics Simulation | Simulating the movement of atoms and molecules to understand dynamic interactions. | Revealed crucial amino acid interactions for a potent Sigma 1 Receptor (S1R) agonist. | nih.gov |

| Virtual Screening | Computationally screening large libraries of compounds for potential activity. | Used the ZINC15 database to select 17 novel compounds with potential inhibitory activity based on QSAR models. | dntb.gov.ua |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of compounds. | Assessed the pharmacological properties of newly designed potential ALK inhibitors. | dntb.gov.ua |

Integration of Multi-Omic Data in Research

A holistic understanding of the biological effects of this compound derivatives requires the integration of multi-omic data. nih.gov This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of how these compounds affect cellular systems. researchgate.netfrontiersin.org Integrating these diverse datasets can help elucidate mechanisms of action, identify predictive biomarkers for patient response, and uncover novel therapeutic targets. nih.govnih.gov

By analyzing how a drug candidate alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics), researchers can move beyond a single target and understand the broader network effects. nih.gov For instance, in cancer research, multi-omic approaches have been instrumental in classifying tumors into distinct molecular subtypes and identifying new drug targets that would have been missed by single-omic analyses. nih.gov Applying these methodologies to the study of piperidine carboxamide derivatives could reveal why certain tumors are sensitive to treatment, identify mechanisms of resistance, and guide the development of combination therapies. nih.gov The systematic integration of these complex datasets is a powerful strategy for bridging the gap from genotype to phenotype and accelerating the translation of promising compounds into clinical applications. nih.gov

Collaborative Research Initiatives in Piperidine Carboxamide Chemistry

Advancing the therapeutic potential of this compound and its derivatives will be significantly enhanced through collaborative research initiatives. The complexity of modern drug discovery necessitates a multidisciplinary approach, bringing together experts from synthetic organic chemistry, molecular biology, pharmacology, computational science, and clinical medicine.

Such collaborations are essential for navigating the journey from a "hit compound" to a viable "lead candidate." nih.gov Academic-industry partnerships can facilitate access to high-throughput screening platforms, specialized compound libraries, and the resources required for preclinical and clinical development. nih.govnih.gov International collaborations among research institutions can pool expertise and data, leading to more robust and comprehensive studies. For example, the synthesis and biological evaluation of novel derivatives often involve contributions from multiple departments and institutions, highlighting the interconnectedness of the research ecosystem. mdpi.com By fostering an environment of open innovation and shared knowledge, the scientific community can more effectively tackle the challenges of drug development and accelerate the delivery of new therapies based on the versatile piperidine carboxamide scaffold.

Q & A

Q. Critical Parameters :

- Temperature : Elevated temperatures (60–80°C) accelerate amide bond formation but may increase side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines .

- Catalyst choice : Palladium catalysts improve efficiency in cyclization steps .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Amidation | EDC, DMF, 70°C | 78 | >95% | |

| Cyclization | Pd(OAc)₂, THF, reflux | 65 | 92% |

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

Q. Basic Characterization Techniques

Q. Advanced Applications :

- Dynamic NMR : Detects restricted rotation in the carboxamide group .

- SC-XRD (Single-Crystal X-ray Diffraction) : Identifies intermolecular interactions (e.g., N–H⋯O hydrogen bonds) critical for crystal packing .

What structure-activity relationship (SAR) strategies are effective for optimizing biological activity in this compound class?

Q. Advanced SAR Methodology

- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -CN) on the piperidine ring to enhance receptor binding .

- Bioisosteric replacement : Replace cyclopentyl with cyclohexyl to modulate lipophilicity (logP) and membrane permeability .

- Pharmacophore mapping : Align key functional groups (e.g., carboxamide, cyclopentyl) with target enzyme active sites .

Case Study :

Inhibitory activity against kinase X improved 10-fold when a methyl group was added to the piperidine C4 position, as shown in enzymatic assays (IC₅₀ = 0.5 μM vs. 5.0 μM for parent compound) .

How do crystallographic data inform the design of stable polymorphs for this compound?

Q. Advanced Crystallography Insights

Q. Table 2: Crystallographic Data for a Related Derivative

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell (Å) | , , | |

| Hydrogen bonds | N1–H⋯O1 (2.89 Å) |

What in vitro assays are most reliable for evaluating enzyme inhibition or receptor binding?

Q. Methodological Guidance

- Kinase inhibition : Use fluorescence polarization (FP) assays with ATP-competitive probes (Z´ factor > 0.7 recommended) .

- GPCR binding : Radioligand displacement assays (e.g., H-labeled antagonists) with membrane preparations .

- Data validation : Compare IC₅₀ values across multiple assays (e.g., SPR vs. FP) to rule out false positives .

Q. Pitfalls :

- Solvent interference : DMSO >1% may denature proteins; use low-volume stock solutions.

- Counterion effects : HCl salts (e.g., from synthesis) can alter pH in assay buffers .

How can researchers reconcile discrepancies between in vitro and in vivo activity data?

Q. Advanced Analysis Framework

- Pharmacokinetic profiling : Measure bioavailability (%F) and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy .

- Prodrug design : Mask polar groups (e.g., carboxamide) to enhance absorption .

- Toxicology screening : Assess off-target effects (e.g., hERG inhibition) that may limit therapeutic index .

Example :

A derivative showed potent in vitro IC₅₀ (0.2 μM) but poor in vivo efficacy due to rapid glucuronidation; introducing a methyl group at the metabolically vulnerable site increased exposure 5-fold .

What strategies improve aqueous solubility without compromising target affinity?

Q. Methodological Solutions

- Salt formation : Hydrochloride salts enhance solubility (e.g., 4-Amino-N-isopropylpiperidine-1-carboxamide HCl, solubility = 25 mg/mL) .

- Co-solvents : Use cyclodextrins or PEG-based formulations for in vivo studies .

- Structural tweaks : Introduce polar substituents (e.g., -OH) on the cyclopentyl ring while maintaining logD <3 .

Q. Table 3: Solubility vs. logD for Select Derivatives

| Derivative | Solubility (mg/mL) | logD (pH 7.4) | Source |

|---|---|---|---|

| Parent compound | 5.2 | 2.8 | |

| Hydroxyl analog | 18.7 | 2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.